Cas no 1175648-19-7 (2-Chloro-3-methylquinoline-6-sulfonamide)

2-クロロ-3-メチルキノリン-6-スルホンアミドは、有機合成化学において重要な中間体として利用される化合物です。分子構造中にキノリン骨格とスルホンアミド基を有し、高い反応性と多様な修飾可能性を備えています。特に医薬品開発分野では、生理活性物質の合成前駆体としての応用が期待されます。塩素原子とメチル基の位置特異的配置により、選択的な官能基変換が可能であり、複雑な分子構築に有利です。また、スルホンアミド基の存在により、水溶性の調整や分子間相互作用の制御が容易という特性を有しています。

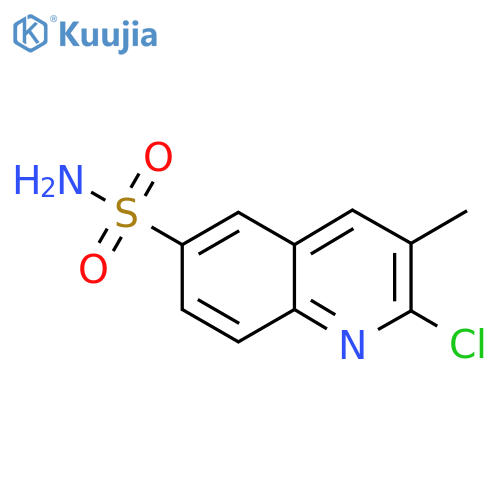

1175648-19-7 structure

商品名:2-Chloro-3-methylquinoline-6-sulfonamide

2-Chloro-3-methylquinoline-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1175648-19-7

- EN300-1617551

- 2-chloro-3-methylquinoline-6-sulfonamide

- 6-Quinolinesulfonamide, 2-chloro-3-methyl-

- 2-Chloro-3-methylquinoline-6-sulfonamide

-

- インチ: 1S/C10H9ClN2O2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3,(H2,12,14,15)

- InChIKey: VBMOGHVOOZAAMM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)C=C2C=C(C=CC2=N1)S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 256.0073264g/mol

- どういたいしつりょう: 256.0073264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

- 密度みつど: 1.475±0.06 g/cm3(Predicted)

- ふってん: 473.4±55.0 °C(Predicted)

- 酸性度係数(pKa): 9.71±0.30(Predicted)

2-Chloro-3-methylquinoline-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1617551-0.05g |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 0.05g |

$1272.0 | 2023-06-04 | ||

| Enamine | EN300-1617551-5.0g |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 5g |

$4391.0 | 2023-06-04 | ||

| Enamine | EN300-1617551-10.0g |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 10g |

$6512.0 | 2023-06-04 | ||

| Enamine | EN300-1617551-100mg |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 100mg |

$1332.0 | 2023-09-23 | ||

| Enamine | EN300-1617551-50mg |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 50mg |

$1272.0 | 2023-09-23 | ||

| Enamine | EN300-1617551-0.25g |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 0.25g |

$1393.0 | 2023-06-04 | ||

| Enamine | EN300-1617551-2500mg |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 2500mg |

$2969.0 | 2023-09-23 | ||

| Enamine | EN300-1617551-10000mg |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 10000mg |

$6512.0 | 2023-09-23 | ||

| Enamine | EN300-1617551-0.5g |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 0.5g |

$1453.0 | 2023-06-04 | ||

| Enamine | EN300-1617551-1.0g |

2-chloro-3-methylquinoline-6-sulfonamide |

1175648-19-7 | 1g |

$1515.0 | 2023-06-04 |

2-Chloro-3-methylquinoline-6-sulfonamide 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

1175648-19-7 (2-Chloro-3-methylquinoline-6-sulfonamide) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量